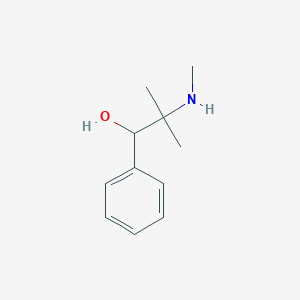
N-Methylbeta-HydroxylPhentermine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methylbeta-HydroxylPhentermine is a synthetic compound belonging to the class of phenethylamines It is structurally related to amphetamines and is known for its stimulant properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylbeta-HydroxylPhentermine typically involves the reductive amination of a precursor compound. One common method is the reaction of phenylacetone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the precursor compounds are mixed and reacted under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Methylbeta-HydroxylPhentermine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenethylamines, ketones, and alcohols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of various complex organic molecules.
Biology: The compound is used in research to study the effects of phenethylamines on biological systems.
Medicine: It has been investigated for its potential use as a stimulant and appetite suppressant.
Industry: N-Methylbeta-HydroxylPhentermine is used in the production of certain pharmaceuticals and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of N-Methylbeta-HydroxylPhentermine involves its interaction with adrenergic receptors in the central nervous system. It acts as an agonist, stimulating the release of norepinephrine and dopamine, which leads to increased alertness and energy levels. The compound’s effects are mediated through the activation of specific molecular pathways, including the cAMP signaling pathway.
Comparación Con Compuestos Similares
Similar Compounds
Amphetamine: Structurally similar but with different pharmacological properties.
Methamphetamine: Shares a similar core structure but has a higher potency and different effects.
Phenethylamine: The parent compound with a simpler structure and less pronounced effects.
Uniqueness
N-Methylbeta-HydroxylPhentermine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its hydroxyl group enhances its solubility and bioavailability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
2-methyl-2-(methylamino)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-11(2,12-3)10(13)9-7-5-4-6-8-9/h4-8,10,12-13H,1-3H3 |
Clave InChI |
FAXWUEQUEGMTJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C1=CC=CC=C1)O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


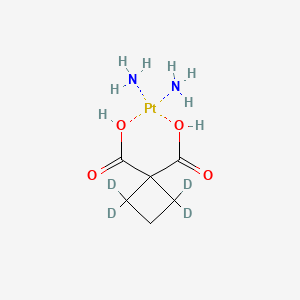
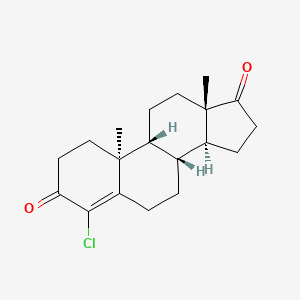
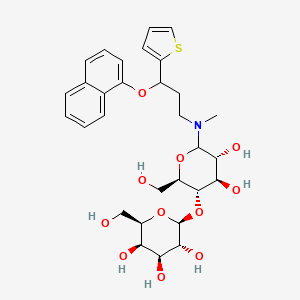
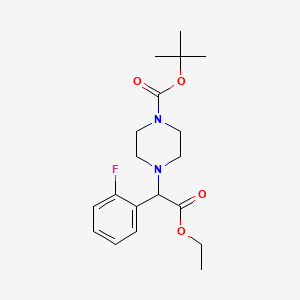
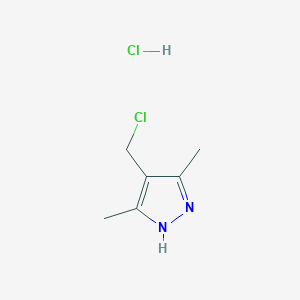
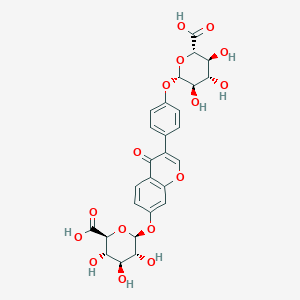

![1-[(4-methoxyphenyl)methyl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B13842159.png)
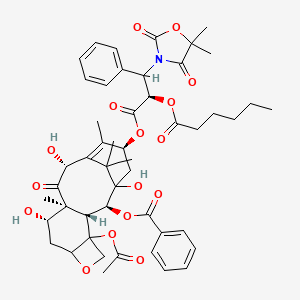
![disodium;(2S,3S,4S,5R,6S)-6-[4-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-5-[(2S,3R,4S,5S,6S)-6-carboxylato-3,4,5-trihydroxyoxan-2-yl]oxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13842167.png)

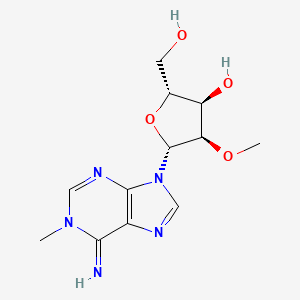
![3-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,5,6,7,8,8a-hexahydroimidazo-[1,5a]pyridine Hydrochloride](/img/structure/B13842178.png)
![[(2R)-3-hexadecoxy-2-(2,2,2-trideuterioacetyl)oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13842183.png)
